Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate
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Overview
Description
Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate, also known as MAPAC, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate is not fully understood. However, it is believed to exert its therapeutic effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical and Physiological Effects:
This compound has been found to modulate the expression of various cytokines and chemokines, leading to its anti-inflammatory effects. It has also been shown to induce apoptosis in cancer cells, thereby exhibiting anti-tumor effects. Additionally, this compound has been found to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate has several advantages as a research tool. It is a synthetic compound, which allows for precise control over its chemical structure and purity. It also exhibits a wide range of therapeutic effects, making it a versatile compound for investigating various disease pathways. However, the limitations of this compound include its relatively high cost and limited availability.
Future Directions
There are several potential future directions for research on Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate. One area of interest is the development of this compound derivatives with improved pharmacokinetic properties. Another direction is the investigation of the compound's potential as a treatment for other neurological disorders such as Huntington's disease and multiple sclerosis. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets in the body.
Synthesis Methods
Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate is synthesized through a multi-step process that involves the reaction of 6-azaspiro[3.4]octane-8-carboxylic acid with propionyl chloride, followed by the reaction of the resulting compound with N-(prop-2-enoyl)proline methyl ester. The final step involves the removal of the methyl ester group to yield this compound.
Scientific Research Applications
Methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate has been investigated for its potential as a therapeutic agent in the treatment of various diseases. Studies have shown that this compound exhibits anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been found to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
methyl 6-[3-(prop-2-enoylamino)propanoyl]-6-azaspiro[3.4]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-3-12(18)16-8-5-13(19)17-9-11(14(20)21-2)15(10-17)6-4-7-15/h3,11H,1,4-10H2,2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEBISFYSCKRYBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CC12CCC2)C(=O)CCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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